molecular formula C16H17ClN2O3S B11158242 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine

N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine

Cat. No.: B11158242
M. Wt: 352.8 g/mol
InChI Key: ICNYUHTZMUUNIE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID is a complex organic compound featuring a thiazole ring, a chlorophenyl group, and an acetamido moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-{2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. The acetamido moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Properties

Molecular Formula

C16H17ClN2O3S

Molecular Weight

352.8 g/mol

IUPAC Name

(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C16H17ClN2O3S/c1-9(2)14(16(21)22)19-13(20)7-10-8-23-15(18-10)11-5-3-4-6-12(11)17/h3-6,8-9,14H,7H2,1-2H3,(H,19,20)(H,21,22)/t14-/m0/s1

InChI Key

ICNYUHTZMUUNIE-AWEZNQCLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.